3-Bromo-5-fluorobenzoyl chloride

Übersicht

Beschreibung

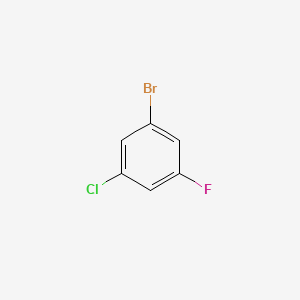

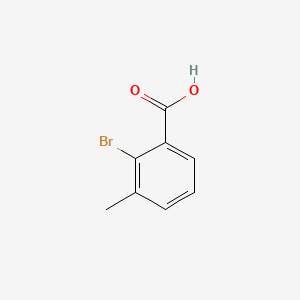

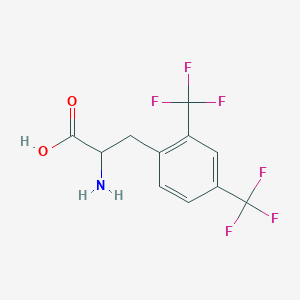

3-Bromo-5-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H3BrClFO. It has a molecular weight of 237.46 .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-fluorobenzoyl chloride is 1S/C7H3BrClFO/c8-5-1-4 (7 (9)11)2-6 (10)3-5/h1-3H . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

The physical form of 3-Bromo-5-fluorobenzoyl chloride is a liquid . The storage temperature is ambient temperature .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research: Drug Synthesis

3-Bromo-5-fluorobenzoyl chloride: is utilized in pharmaceutical research, particularly in the synthesis of complex molecules. It acts as an intermediate in the formation of boric acid ester compounds, which are crucial in drug development . These intermediates can be used in various reactions, including glycol protection and asymmetric synthesis of amino acids, which are foundational processes in creating a wide range of pharmaceuticals.

Organic Synthesis: Suzuki-Miyaura Coupling

In organic chemistry, this compound is instrumental in Suzuki-Miyaura coupling reactions. This cross-coupling reaction forms carbon-carbon bonds and is widely used to synthesize poly-olefins, styrenes, and biphenyls . The presence of the bromo and fluoro groups in the compound can enhance the reactivity in these coupling processes.

Drug Design: Enzyme Inhibition

The compound has significant implications in drug design, especially as an enzyme inhibitor. Research indicates that derivatives of boric acid, which can be synthesized using 3-Bromo-5-fluorobenzoyl chloride , show potential in designing anticancer drugs . These compounds can induce apoptosis in cancer cells, making them a valuable asset in cancer therapy research.

Material Science: Radiosynthesis

In material science, 3-Bromo-5-fluorobenzoyl chloride is used in radiosynthesis to create radiolabeled compounds. These compounds are essential in developing new materials and studying the movement and distribution of substances within various systems .

Chemical Engineering: Process Optimization

Chemical engineers may employ 3-Bromo-5-fluorobenzoyl chloride in process optimization, particularly in the synthesis of intermediates for further chemical reactions. Its reactivity can be harnessed to improve yields and reduce by-products in industrial-scale chemical production .

Proteomics Research: Biochemical Studies

This compound is also significant in proteomics, where it is used to study protein interactions and functions. It can serve as a reagent in the identification and quantification of proteins, aiding in the understanding of complex biological processes .

Enzyme Inhibition Research: Treatment of Tumors

Furthering its role in enzyme inhibition, 3-Bromo-5-fluorobenzoyl chloride is part of the research into the treatment of tumors and microbial infections. It is used to synthesize inhibitors that can target specific enzymes associated with disease pathways .

Analytical Chemistry: Chromatography

Lastly, in analytical chemistry, 3-Bromo-5-fluorobenzoyl chloride can be used in chromatography as a derivatization agent. It helps in the analysis of complex mixtures by modifying compounds to be more detectable or separable during the chromatographic process .

Safety and Hazards

3-Bromo-5-fluorobenzoyl chloride is a dangerous compound. It has hazard statements H302+H312+H332;H314, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . The precautionary statements are P280;P309+P311, which suggest wearing protective gloves/protective clothing/eye protection/face protection and getting medical advice/attention if you feel unwell .

Wirkmechanismus

Target of Action

3-Bromo-5-fluorobenzoyl chloride is a chemical compound used in various biochemical reactions. It’s known to be used in proteomics research , indicating that it may interact with proteins or peptides in a biological system.

Mode of Action

Benzoyl chlorides are typically used as acylating agents in organic synthesis . They can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively . In the case of 3-Bromo-5-fluorobenzoyl chloride, the bromine and fluorine substituents on the benzene ring may influence the reactivity of the compound.

Biochemical Pathways

It’s used in the suzuki–miyaura coupling reaction, a type of cross-coupling reaction used to form carbon-carbon bonds . This suggests that it may play a role in modifying biochemical pathways involving carbon-carbon bond formation.

Result of Action

As an acylating agent, it could potentially modify proteins or other biomolecules, altering their function .

Action Environment

The action of 3-Bromo-5-fluorobenzoyl chloride can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, the presence of other reactive species, and the temperature . It’s also worth noting that this compound is corrosive and can cause burns on skin and eye damage .

Eigenschaften

IUPAC Name |

3-bromo-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMMCYNLNAUIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382597 | |

| Record name | 3-bromo-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluorobenzoyl chloride | |

CAS RN |

887266-90-2 | |

| Record name | 3-bromo-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)